molecular formula C8H13NO5 B042279 Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate CAS No. 29655-79-6

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

Cat. No. B042279
CAS RN: 29655-79-6
M. Wt: 203.19 g/mol
InChI Key: WFXMDHFQXBWTSB-UHFFFAOYSA-N
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Description

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate, also referred to as E2O2EAO2O, is an organic compound that has been widely studied due to its potential applications in various fields. E2O2EAO2O is a derivative of acetic acid and is composed of a carboxylic acid group and an amine group. As a result, it has a variety of properties that make it useful for a range of applications.

Scientific Research Applications

Inhibition of Urease Enzyme

This compound has been used in the inhibition of the urease enzyme, which is an important target for the discovery of effective pharmacological and agricultural products . The urease enzyme was isolated from Helicobacter pylori as a recombinant urease utilizing the His-tag method .

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various fused heterocycles, such as N- and S-bridged triazolothiadiazoles and triazolothiadiazines . These heterocyclic compounds have diverse applications .

Production of Nonionic Surfactants

The ethoxylation of esters, including this compound, is a useful reaction for obtaining nonionic surfactants from cheap renewable raw materials . These surfactants have important commercial positions .

Antimicrobial Activity

Some of the synthesized compounds from this compound have been evaluated for their antimicrobial activity . This makes it a valuable compound in the development of new antimicrobial agents .

Anti-lipase Activity

The compound has also been evaluated for its anti-lipase activity . Lipase inhibitors have potential applications in the treatment of obesity and related diseases .

Antiurease Activity

The compound has been evaluated for its antiurease activity . Urease inhibitors have potential applications in the treatment of diseases caused by urease-producing bacteria .

Cyclization Mechanisms

The compound has been used in studies to understand the different cyclization mechanisms of ethyl cyanoacetate and salicylaldehyde . This understanding can help in the development of new synthetic methods .

Purification of Omega-3 Fatty Acid Ethyl Esters

This method has significant potential for use in industrial-scale manufacturing .

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXMDHFQXBWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381419
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

CAS RN

29655-79-6
Record name Ethyl N-[ethoxy(oxo)acetyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
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Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate

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